Cas no 146509-94-6 (Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1))
![Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/146509-94-6x500.png)
Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1)
- 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine,hydrochloride
- Olanexidine hydrochloride
- OPB-2045
- N1-(3',4'-dichlorobenzyl)-N5-octyl-biguanide hydrochloride
- CHEMBL540531
- 1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrochloride
- N-((3,4-Dichlorophenyl)methyl)-N'-octylimidodicarbonimidic diamide monohydrochloride
- Olanexidine hydrochloride anhydrous
- CS-0092622
- Olanexidinehydrochloride
- GVBQOBUYEOFFLD-UHFFFAOYSA-N
- Imidodicarbonimidic diamide, N-((3,4-dichlorophenyl)methyl)-N'-octyl-, monohydrochloride
- C8DA6Y6X6K
- HY-125654A
- SCHEMBL918821
- 1-(3,4-DICHLOROBENZYL)-5-OCTYLBIGUANIDE HYDROCHLORIDE
- MS-27032
- Olanexidine (hydrochloride)
- 146509-94-6 (HCl)
- OPB 2045
- 146509-94-6
- 218282-71-4
- AKOS040749062
- Olanexidine Hydrochloride semihydrate
- N1 -(3,4-dichlorobenzyl)-N5 -octyl-biguanide hydrochloride
- UNII-C8DA6Y6X6K
- Q27275320
- Olanexidine HCl
-
- インチ: InChI=1S/C17H27Cl2N5.ClH/c1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;/h8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);1H
- InChIKey: SSHJJLWUVGHXDL-UHFFFAOYSA-N
- ほほえんだ: Cl.ClC1=C(Cl)C=CC(CNC(N(CCCCCCCC)C(=N)N)=N)=C1
計算された属性
- せいみつぶんしりょう: 407.14144
- どういたいしつりょう: 407.141029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 11
- 複雑さ: 400
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
じっけんとくせい
- PSA: 83.79
Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P001EJ9-5mg |
Imidodicarbonimidic diamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) |
146509-94-6 | 96% | 5mg |
$224.00 | 2024-06-20 | |
1PlusChem | 1P001EJ9-25mg |
Imidodicarbonimidic diamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) |
146509-94-6 | 96% | 25mg |
$632.00 | 2024-06-20 | |
1PlusChem | 1P001EJ9-50mg |
Imidodicarbonimidic diamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) |
146509-94-6 | 96% | 50mg |
$986.00 | 2024-06-20 | |
1PlusChem | 1P001EJ9-10mg |
Imidodicarbonimidic diamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) |
146509-94-6 | 96% | 10mg |
$319.00 | 2024-06-20 | |
1PlusChem | 1P001EJ9-100mg |
Imidodicarbonimidic diamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) |
146509-94-6 | 96% | 100mg |
$1547.00 | 2024-06-20 | |
1PlusChem | 1P001EJ9-1mg |
Imidodicarbonimidic diamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) |
146509-94-6 | 96% | 1mg |
$98.00 | 2024-06-20 |
Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1)に関する追加情報
Introduction to Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) and Its Significance in Modern Chemical Research
Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1), with the CAS number 146509-94-6, represents a fascinating compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered significant attention due to its potential applications in various scientific domains. The N-[(3,4-dichlorophenyl)methyl]-N'-octyl- moiety contributes to its distinct reactivity and functionality, making it a valuable candidate for further investigation.
The hydrochloride salt form of this compound enhances its solubility and stability, which are critical factors for its use in both laboratory settings and potential industrial applications. The molecular structure of Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1), incorporates elements that suggest a high degree of versatility. The presence of both chloro and octyl substituents indicates a balance between rigidity and flexibility, which can be exploited in designing novel materials or active pharmaceutical ingredients (APIs).
In recent years, there has been a surge in research focusing on the development of novel compounds with enhanced biological activity. Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) has emerged as a compound of interest in this context. Its structural features make it a promising candidate for further exploration in drug discovery and development. Specifically, the 3,4-dichlorophenyl group introduces a region rich in electronic interactions, which can be leveraged to modulate the biological activity of the molecule.
The octyl group at the other end of the molecule provides a hydrophobic anchor, enhancing the compound's solubility in organic solvents while maintaining its stability in aqueous environments. This dual nature makes it an attractive candidate for applications in both organic synthesis and pharmaceutical formulations. The hydrochloride form further enhances its pharmacological profile by improving its bioavailability and reducing its toxicity profile.
Recent studies have highlighted the importance of imidodicarbonimidicdiamides in medicinal chemistry due to their ability to interact with biological targets in unique ways. The specific arrangement of atoms in Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1), particularly the presence of nitrogen atoms that can form hydrogen bonds, suggests potential applications as an enzyme inhibitor or a receptor modulator. These interactions are critical for developing drugs that can effectively target specific diseases or conditions.
The use of computational chemistry and molecular modeling techniques has further accelerated the discovery process for compounds like Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1). These tools allow researchers to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized in the lab. This approach not only saves time but also reduces the cost associated with traditional trial-and-error methods.
In addition to its potential as an API, Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) may find applications in material science. Its unique structural features make it a candidate for designing polymers or coordination complexes with specific properties. For instance, the nitrogen-rich environment can facilitate metal coordination, leading to materials with enhanced catalytic or electronic properties.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as multi-step organic synthesis coupled with purification methods like column chromatography ensure that the final product meets stringent quality standards required for pharmaceutical applications.
The safety profile of Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) is another critical aspect that has been thoroughly investigated. Preclinical studies have been conducted to assess its toxicity and potential side effects. These studies are essential for determining safe dosing regimens and identifying any contraindications that may exist for certain populations.
The regulatory landscape for new chemical entities like Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) is complex but well-defined. Regulatory agencies require comprehensive data on safety and efficacy before approving a new drug or material for commercial use. This ensures that only compounds that meet rigorous standards reach the market.
In conclusion, Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1) is a compound with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive candidate for drug discovery and development as well as material science applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemical science.
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